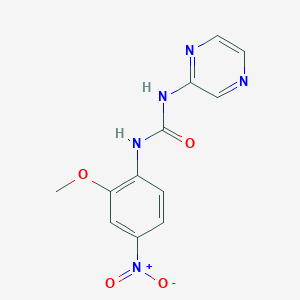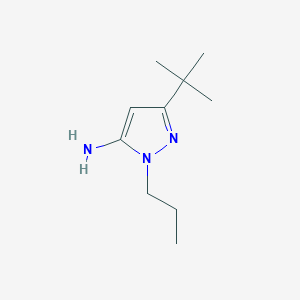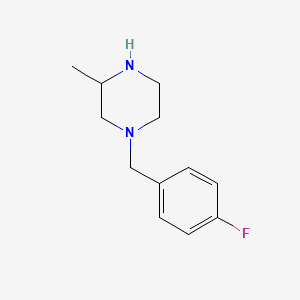![molecular formula C11H20ClNO4 B8742309 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B8742309.png)
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
Descripción general
Descripción
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is an organic compound with a complex structure that includes a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methylbutanoate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The chloromethyl group can be introduced through a substitution reaction using chloromethyl methyl ether or similar reagents.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.
Aplicaciones Científicas De Investigación
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is valuable in several scientific research fields:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in drug discovery and development for the synthesis of potential therapeutic agents.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate: Another Boc-protected amino acid derivative with a similar structure.
Chloromethyl 2-((tert-butoxycarbonyl)amino)butanoate: Similar in structure but with a different alkyl chain length.
Uniqueness
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is unique due to its specific combination of functional groups, which provides versatility in synthetic applications. The presence of the chloromethyl group allows for further functionalization, while the Boc group offers protection during complex synthetic sequences.
Propiedades
Fórmula molecular |
C11H20ClNO4 |
|---|---|
Peso molecular |
265.73 g/mol |
Nombre IUPAC |
chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H20ClNO4/c1-7(2)8(9(14)16-6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15) |
Clave InChI |
NHUFQUUQDKNIOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-benzyl-N-[5-(dimethylsulfamoyl)-2-methylphenyl]benzamide](/img/structure/B8742288.png)

![4-[1,3]Dioxolan-2-yl-2-methoxyphenol](/img/structure/B8742300.png)
![5-ethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8742303.png)


